molecular formula C11H18ClN5 B12223504 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12223504
M. Wt: 255.75 g/mol
InChI Key: OZSAUDIHYGQXCE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent heterocycle is a 1H-pyrazole ring, numbered to assign the lowest possible locants to substituents. The primary substituents include:

  • An isopropyl group at position 1 of the pyrazole ring.
  • An N-[(1-methyl-1H-pyrazol-3-yl)methyl] group at position 5, forming a secondary amine linkage.

The full IUPAC name, 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine , adheres to these rules. Synonyms for this compound are limited due to its specialized structure, though systematic alternatives such as 5-[(1-methylpyrazol-3-yl)methylamino]-1-isopropyl-1H-pyrazole may be encountered in technical literature.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of the compound is C₁₁H₁₈N₆ , calculated from its structural components:

  • Two pyrazole rings (C₃H₄N₂ each).
  • An isopropyl group (C₃H₇).
  • A methyl group (CH₃) and methylene bridge (CH₂) linking the secondary amine to the substituent pyrazole.

Constitutional isomerism arises from variations in substituent placement or connectivity. Potential isomers include:

Isomer Type Structural Variation
Pyrazole Ring Substitution Isopropyl group at position 3 instead of 1 on the primary pyrazole.
Substituent Orientation Methyl group on the secondary pyrazole at position 5 instead of 3.
Linkage Configuration Methylene bridge connecting the amine to position 4 of the secondary pyrazole.

These isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.

Stereoelectronic Configuration and Tautomeric Possibilities

The compound’s stereoelectronic profile is influenced by:

  • Electron-donating effects : The isopropyl and methyl groups increase electron density at the pyrazole nitrogens, enhancing resonance stabilization.
  • Conjugation pathways : The lone pairs on the pyrazole nitrogens delocalize into the aromatic π-system, while the secondary amine’s lone pair participates in limited conjugation due to steric hindrance from the methylene bridge.

Tautomerism in pyrazoles typically involves annular proton shifts between nitrogen atoms (Figure 1). However, in this compound:

  • The isopropyl group at position 1 and the bulky N-substituent at position 5 restrict prototropic tautomerism.
  • The secondary amine’s reduced acidity further stabilizes the dominant tautomer, minimizing equilibrium shifts.

$$ \text{Figure 1: Annular tautomerism in pyrazoles (general case). Proton shifts between N1 and N2 are suppressed in this compound due to steric and electronic effects.} $$

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-6-13-16)12-8-10-5-7-15(3)14-10;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

OZSAUDIHYGQXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The synthesis begins with constructing the pyrazole backbone. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:

  • Step 1 : Reacting 3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in ethanol at 80°C forms the 5-aminopyrazole intermediate.
  • Step 2 : Introducing the isopropyl group via nucleophilic substitution using isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C.

Key Data :

Parameter Value Source
Yield (Step 1) 78–85%
Reaction Time 6–8 hours
Solvent Ethanol/DMF

Functionalization via N-Alkylation

The secondary amine group is introduced through N-alkylation:

  • Method A : Reacting 5-amino-1-isopropylpyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH, 25°C).
  • Method B : Direct coupling using 3-(bromomethyl)-1-methyl-1H-pyrazole and 5-amino-1-isopropylpyrazole in acetonitrile with K₂CO₃ as base.

Comparative Analysis :

Method Yield Purity (HPLC) Side Products
A 65% 92% <5% over-reduction
B 82% 89% <8% di-alkylation

Method B is preferred for scalability, while Method A offers better regiocontrol.

Halogenation and Cross-Coupling

Halogenated intermediates enable modular synthesis:

  • Chlorination : Treating 5-amino-1-isopropylpyrazole with SOCl₂ in sulfolane at 0–5°C yields 4-chloro-1-isopropylpyrazole.
  • Suzuki Coupling : Reacting the chlorinated intermediate with 1-methyl-1H-pyrazole-3-boronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1) at 90°C.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Yield: 76%

Advanced Techniques

Solid-Phase Synthesis

A resin-bound strategy improves purification:

  • Immobilize 5-amino-1-isopropylpyrazole on Wang resin via carbamate linkage.
  • Perform on-resin alkylation with 3-(bromomethyl)-1-methylpyrazole.
  • Cleave with TFA/water (95:5) to isolate the product.

Advantages :

  • Purity >95% after cleavage
  • Reduces column chromatography needs

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility:

  • Microreactor Setup : Mix 5-amino-1-isopropylpyrazole and 1-methyl-1H-pyrazole-3-carbaldehyde in a T-shaped mixer at 0.5 mL/min.
  • Reduction Zone : Inject NaBH₃CN solution (0.2 M in MeOH) at 40°C.

Outcomes :

  • Residence Time: 12 minutes
  • Space-Time Yield: 18 g/L·h

Challenges and Solutions

Regioselectivity Issues

Competing N1 vs. N2 alkylation in pyrazoles is mitigated by:

  • Using bulky bases (e.g., DBU) to favor N1 attack.
  • Low-temperature conditions (−20°C) in THF.

Purification Difficulties

  • Counterion Exchange : Convert the free amine to a hydrochloride salt using HCl/Et₂O for crystallization.
  • Chromatography : Employ reverse-phase C18 columns with MeOH/H₂O (70:30).

Chemical Reactions Analysis

1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced forms of the pyrazole rings.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. The unique structural features of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine may contribute to its efficacy against various cancer cell lines. Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression.

Case Study : A derivative of the pyrazole moiety demonstrated significant inhibition of A549 lung cancer cells with an IC50 value of 26 µM, showcasing its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Research Findings : Pyrazole derivatives have been reported to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The structure of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine may enhance its binding affinity to these targets.

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may help protect neuronal cells from damage.

Clinical Implications : Studies on related pyrazole compounds indicate their role in modulating metabotropic glutamate receptors, which are involved in synaptic transmission and neuroprotection .

Pharmacological Mechanisms

The pharmacological actions of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can be attributed to several mechanisms:

  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
  • Cyclooxygenase Inhibition : Reducing the production of pro-inflammatory mediators.

Comparative Analysis Table

ApplicationMechanismReference
AnticancerKinase inhibition
Anti-inflammatoryCyclooxygenase inhibition
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural differences among analogs include:

  • Substituents on the pyrazole rings : Position (1-, 3-, or 5-) and type (alkyl, aryl, halogen).
  • Linker groups : Methylene (-CH₂-) vs. other spacers.
  • N-substituents : Methyl, ethyl, cyclopropylmethyl, or benzyl groups.
Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target compound R1 = isopropyl, R2 = methyl C₁₁H₁₈N₅ 220.3 Dual pyrazole, methylene linker
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine R1 = ethyl, R2 = pyridin-3-yl C₁₀H₁₃N₅ 203.24 Pyridine substituent
1-isopropyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine (1856099-86-9) R1 = propyl, R2 = methyl C₁₄H₂₄ClN₅ 297.83 Propyl substituent, chlorine
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine R1 = cyclopropylmethyl, R2 = pyridin-3-yl C₁₂H₁₅N₅ 229.28 Cyclopropylmethyl group
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (1856020-10-4) R1 = methyl, R2 = trifluoromethyl C₁₀H₁₃F₃N₅ 260.24 Trifluoromethyl group

Functional Implications

  • Substituent Position : The 3-position of the pyrazole core is critical for thrombin inhibitory activity in related compounds . The target compound’s methyl group at this position may enhance binding affinity compared to bulkier substituents.
  • Steric and Electronic Effects :
    • Isopropyl vs. Propyl : The branched isopropyl group in the target compound may reduce conformational flexibility compared to linear propyl analogs .
    • Trifluoromethyl Groups : Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity and metabolic stability .
  • Hydrogen Bonding : Methyl and amine groups facilitate hydrogen bonding, as observed in pyrazole-based crystal structures .

Biological Activity

1-Isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₅
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 1856025-74-5

Biological Activity Overview

Research has indicated that pyrazole derivatives, including 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the focus compound have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
    • IC₅₀ Values : The compound's effectiveness is often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, related pyrazole compounds exhibited IC₅₀ values ranging from 0.04 µM to 49.85 µM against different cancer cell lines .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). This mechanism is crucial for reducing inflammation and pain.

The biological activity of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways, such as Aurora-A kinase, which has been shown to be inhibited with an IC₅₀ of 0.067 µM in related studies .
  • Induction of Apoptosis : Certain pyrazole derivatives induce apoptosis in cancer cells, leading to decreased viability and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

StudyCompoundCell LineIC₅₀ Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep23.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926 µM
Zheng et al.3-Aryl-(4-tert-butylbenzyl)-1H-pyrazoleA549Max inhibition observed

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